

Introduction: The Criticality of Solubility in Fluorinated Intermediates

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Compound of Interest

Compound Name: *2,3,5-Trifluoro-4-nitrobenzoic acid*

CAS No.: 1806336-88-8

Cat. No.: B3324141

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2,3,5-Trifluoro-4-nitrobenzoic acid is a specialized intermediate used in the synthesis of high-value fluorinated pharmaceuticals and agrochemicals. Its solubility behavior is the governing factor in two critical process stages:

- **Reaction Efficiency:** Determining the optimal solvent for nucleophilic aromatic substitution () reactions, where the position of the nitro group (para to the carboxyl) activates the fluorine atoms.
- **Purification:** Designing a crystallization process that maximizes yield while rejecting impurities (e.g., unreacted trifluorobenzoic acid or regioisomers).

Technical Note on Isomerism: While extensive data exists for the 2,3,4-trifluoro-5-nitro isomer (a key intermediate for MEK inhibitors like Binimetinib), the 2,3,5-trifluoro-4-nitro isomer presents a unique dipole moment and crystal packing potential due to the symmetry of the 2,3,5-substitution pattern.

Predictive Solubility Profile (Based on Structural Homology)

In the absence of direct experimental values, we derive the expected solubility profile from the thermodynamic behavior of the structurally homologous 2,3,4-trifluoro-5-nitrobenzoic acid and general fluoronitrobenzoic acid trends.

Predicted Solubility Tier List:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
|----------------|--------------------------|------------------------|---|
| Polar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Strong dipole-dipole interactions; disruption of carboxylic acid dimers. |
| Polar Protic | Methanol, Ethanol, IPA | High (50–150 mg/mL) | Hydrogen bonding with the carboxyl group; solubility decreases as alkyl chain length increases. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (20–80 mg/mL) | Good solvency for the nitro-aromatic core; effective for seeded cooling crystallization. |
| Ethers | THF, MTBE | Moderate | Useful for extraction; MTBE often used as an anti-solvent in conjunction with alcohols. |
| Non-Polar | Toluene, Hexane, Heptane | Low (<5 mg/mL) | Lack of H-bonding capability; highly effective as anti-solvents to drive precipitation. |
| Water | Water (pH < pKa) | Very Low (<1 mg/mL) | Hydrophobic aromatic ring dominates; solubility increases drastically at pH > 4 (salt formation). |

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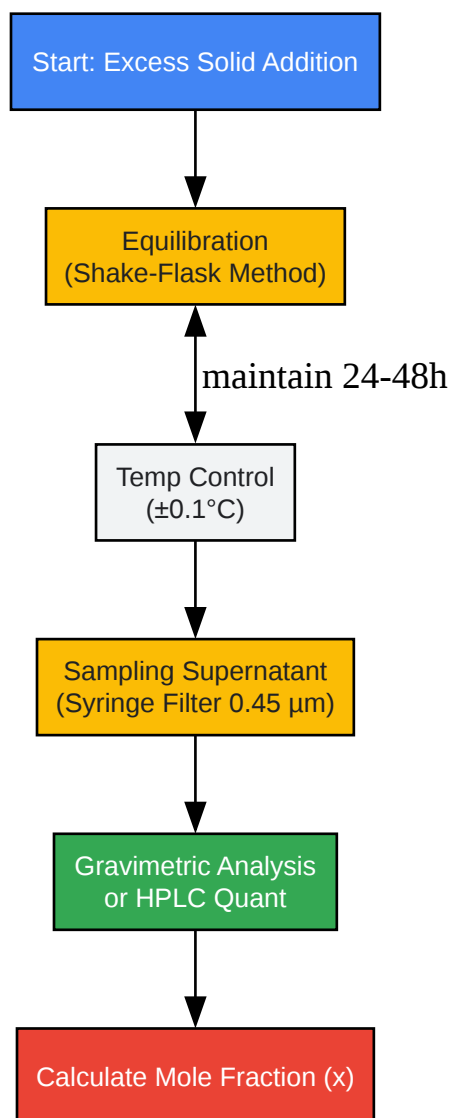
Expert Insight: For recrystallization, a binary solvent system of Ethanol/Water or Ethyl Acetate/Heptane is recommended. The high electronegativity of the three fluorine atoms increases the acidity of the carboxyl group (predicted pKa

2.0–2.5), making pH control critical in aqueous systems.

Experimental Protocol: Determination of Solubility

To validate the predictive model for your specific batch, follow this self-validating gravimetric protocol. This method accounts for the potential volatility of fluorinated impurities.

Workflow Visualization



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Figure 1: Standardized workflow for determining thermodynamic solubility of fluorinated benzoic acids.

Step-by-Step Methodology

- Preparation:
 - Weigh approximately 2.0 g of **2,3,5-trifluoro-4-nitrobenzoic acid** into a jacketed glass vessel.
 - Add 10 mL of the target solvent (e.g., Ethanol).

- Equilibration:
 - Stir the suspension at the desired temperature (e.g., 298.15 K) for 24 hours.
 - Validation Check: Ensure solid phase is always present. If the solution becomes clear, add more solid.
- Sampling:
 - Stop stirring and allow phases to separate for 30 minutes (static settling).
 - Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.45 μm PTFE filter (PTFE is required due to solvent compatibility).
- Quantification (Gravimetric):
 - Transfer the filtrate to a pre-weighed weighing dish ().
 - Weigh the dish with solution ().
 - Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved ().
- Calculation:
 - Solubility (, g/g solvent) = .

Thermodynamic Modeling for Process Design

Once experimental data points (

) are obtained at temperatures

(Kelvin), fit the data to the Modified Apelblat Equation. This model is the industry standard for correlating the solubility of benzoic acid derivatives.

Equation:

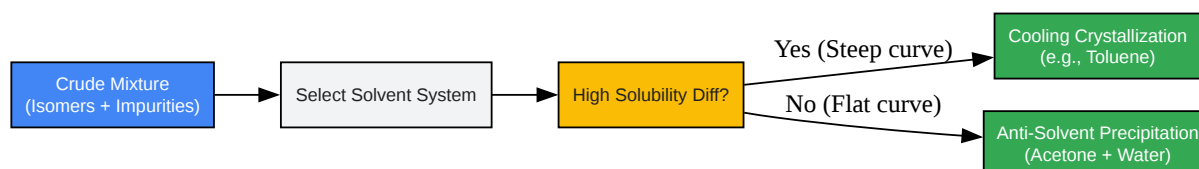
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from regression.

Why this matters:

- Parameter B relates to the enthalpy of solution. A large negative B value indicates solubility is highly sensitive to temperature, suggesting cooling crystallization is a viable purification strategy.
- Parameter C accounts for the temperature dependence of the heat capacity.

Strategic Solvent Selection for Recrystallization

The separation of **2,3,5-trifluoro-4-nitrobenzoic acid** from its synthesis byproducts (often isomers like 2,3,4-trifluoro-5-nitrobenzoic acid) relies on exploiting subtle solubility differences.



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Figure 2: Decision matrix for selecting the crystallization mode based on solubility curve steepness.

Recommendation:

- Primary Candidate: Toluene. Nitrobenzoic acids typically show a steep solubility curve in toluene (low solubility at 20°C, high at 80°C), allowing for high-yield cooling crystallization.
- Alternative: Ethanol/Water (3:1). If the compound is too soluble in pure ethanol, adding water acts as a potent anti-solvent to force precipitation while retaining polar impurities in the mother liquor.

References

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 - Source:
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